tert-Butyl(dimethyl)[4-(trimethylsilyl)buta-1,3-diyn-1-yl]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl(dimethyl)[4-(trimethylsilyl)buta-1,3-diyn-1-yl]silane is a complex organosilicon compound It is characterized by the presence of both tert-butyl and trimethylsilyl groups, which contribute to its unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(dimethyl)[4-(trimethylsilyl)buta-1,3-diyn-1-yl]silane typically involves the reaction of tert-butyl(dimethyl)silyl chloride with a suitable alkyne precursor. The reaction is often carried out in the presence of a base such as imidazole or triethylamine to facilitate the formation of the desired product. The reaction conditions usually include anhydrous solvents like tetrahydrofuran (THF) and low temperatures to ensure high selectivity and yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring stringent control over temperature and pressure to maintain product quality and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl(dimethyl)[4-(trimethylsilyl)buta-1,3-diyn-1-yl]silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield silanols, while substitution reactions can produce a wide range of functionalized silanes .
Wissenschaftliche Forschungsanwendungen
tert-Butyl(dimethyl)[4-(trimethylsilyl)buta-1,3-diyn-1-yl]silane has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Material Science: The compound is utilized in the development of advanced materials with unique properties.
Biology and Medicine:
Wirkmechanismus
The mechanism by which tert-Butyl(dimethyl)[4-(trimethylsilyl)buta-1,3-diyn-1-yl]silane exerts its effects is primarily through its ability to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction. For instance, in organic synthesis, it acts as a precursor that can be transformed into more complex structures through well-defined reaction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to tert-Butyl(dimethyl)[4-(trimethylsilyl)buta-1,3-diyn-1-yl]silane include:
- tert-Butyl(dimethyl)[4-(tributylstannyl)buta-1,3-diyn-1-yl]silane
- tert-Butyl(dimethyl)[4-(trimethylsilyl)but-3-yn-1-yl]silane
Uniqueness
The uniqueness of this compound lies in its specific combination of tert-butyl and trimethylsilyl groups, which confer distinct chemical properties. This makes it particularly valuable in applications requiring precise control over reactivity and stability .
Eigenschaften
CAS-Nummer |
920282-72-0 |
---|---|
Molekularformel |
C13H24Si2 |
Molekulargewicht |
236.50 g/mol |
IUPAC-Name |
tert-butyl-dimethyl-(4-trimethylsilylbuta-1,3-diynyl)silane |
InChI |
InChI=1S/C13H24Si2/c1-13(2,3)15(7,8)12-10-9-11-14(4,5)6/h1-8H3 |
InChI-Schlüssel |
WIHCKPSVSUAVFY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)C#CC#C[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.